Katacine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

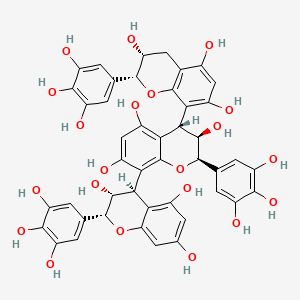

C45H38O21 |

|---|---|

Molecular Weight |

914.8 g/mol |

IUPAC Name |

(2R,3R,4S)-2-(3,4,5-trihydroxyphenyl)-4-[(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C45H38O21/c46-15-7-18(48)30-29(8-15)64-42(13-3-24(54)37(60)25(55)4-13)39(62)34(30)32-20(50)11-21(51)33-35(40(63)43(66-45(32)33)14-5-26(56)38(61)27(57)6-14)31-19(49)10-17(47)16-9-28(58)41(65-44(16)31)12-1-22(52)36(59)23(53)2-12/h1-8,10-11,28,34-35,39-43,46-63H,9H2/t28-,34-,35+,39-,40-,41-,42-,43-/m1/s1 |

InChI Key |

NVTLDVSBUJGIAD-GHFVFVICSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)O)O)O)C9=CC(=C(C(=C9)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Katacine: A Deep Dive into its Agonistic Action on Platelet CLEC-2 Receptor

For Immediate Release

A comprehensive analysis of Katacine, a novel proanthocyanidin, reveals its function as a potent platelet agonist acting through the C-type lectin-like receptor 2 (CLEC-2). This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing the experimental evidence and signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development and thrombosis.

Abstract

This compound, a mixture of proanthocyanidin polymers, has been identified as a novel, non-protein ligand for the platelet receptor CLEC-2.[1][2][3][4] It functions as a platelet agonist, initiating a signaling cascade that leads to platelet aggregation. This action is mediated through the phosphorylation of CLEC-2 in a process dependent on Src and Syk kinases.[1][2][3] The discovery of this compound as the first small-molecule agonist for CLEC-2 opens new avenues for understanding platelet activation and for the potential development of novel therapeutic agents.[1]

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. The C-type lectin-like receptor 2 (CLEC-2) is a key platelet receptor involved in thrombo-inflammation with a comparatively minor role in normal hemostasis.[3][4] Endogenous ligands for CLEC-2 include the transmembrane protein podoplanin and the iron-containing porphyrin hemin.[3][4] The identification of exogenous ligands, such as the snake venom-derived rhodocytin, has been instrumental in elucidating the function of CLEC-2.[1] this compound, a proanthocyanidin extracted from the Polygonaceae (knotweed) family of flowering plants, represents a new class of small-molecule CLEC-2 ligands.[1]

Mechanism of Action

This compound induces platelet activation by directly binding to the CLEC-2 receptor.[1][2][3] This binding event initiates a downstream signaling cascade that ultimately leads to platelet aggregation. The core mechanism involves the phosphorylation of the CLEC-2 receptor itself, a process that is dependent on the activity of both Src and Syk tyrosine kinases.[1][2][3] This signaling pathway mirrors that of rhodocytin, another known CLEC-2 agonist.[1]

The specificity of this compound for CLEC-2 is highlighted by the observation that its-induced platelet aggregation can be inhibited by the anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)′2.[1][2][3] Furthermore, while this compound treatment leads to a significant increase in the phosphorylation of Syk and LAT, key downstream signaling molecules, it does not cause notable phosphorylation of the FcR gamma chain, indicating a specific action on the CLEC-2 pathway.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced platelet activation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of this compound's effects on platelet activation.

| Parameter | Value | Reference |

| CLEC-2 Phosphorylation | ||

| Fold increase with this compound (10 µM) | 6.6 ± 4.6 | [1] |

| Fold increase with Rhodocytin (100 nM) | 6.1 ± 4.6 | [1] |

| Platelet Aggregation | ||

| This compound Concentration Range | 0.1 - 10 µM | [5] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are outlined below.

High-Throughput Screening (HTS) for CLEC-2 Ligands

A high-throughput screening assay was developed using ALPHA screen technology to identify novel ligands of the CLEC-2 receptor.[1][3] This assay was designed to measure the interaction between CLEC-2 and its endogenous ligand, podoplanin.[1][3] A library of 5,016 compounds from the European Union-open screen library was screened, which led to the identification of this compound.[1][2][3]

Caption: Workflow for the identification of this compound.

Platelet Aggregation Assays

Immunoprecipitation and Western Blotting

To investigate the phosphorylation of CLEC-2 and downstream signaling proteins, immunoprecipitation and western blotting were performed.[2][3] Platelet lysates (4 × 10⁸) were stimulated with either this compound (10 µM) or rhodocytin (100 nM) as a positive control.[1] Phosphorylation levels of CLEC-2, Syk (Y525/526), and LAT (Y200) were analyzed using specific antibodies.[1]

Mass Spectrometry

The polymeric nature of this compound was determined using mass spectrometry.[2][3] A 10 µM solution of this compound in 200 mM ammonium acetate was injected into an HPLC for separation and then electrosprayed into an Orbitrap mass spectrometer.[2] This analysis revealed that this compound exists as a mixture of polymers of varying sizes, with the smallest identified being a trimer of approximately 914 Da.[1]

Molecular Docking

To predict the binding site of this compound on the CLEC-2 receptor, molecular docking studies were conducted using Autodock vina software.[2][3] These computational studies suggested that this compound binds to the same site on CLEC-2 as podoplanin.[1]

Conclusion

This compound has been unequivocally identified as a novel, small-molecule agonist of the platelet receptor CLEC-2. Its mechanism of action involves direct binding to the receptor, leading to Src- and Syk-dependent phosphorylation and the initiation of a downstream signaling cascade that results in platelet aggregation. The discovery and characterization of this compound provide a valuable new tool for studying CLEC-2 signaling and may inform the development of future therapeutics targeting platelet activation and thrombo-inflammatory diseases.

References

- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]

- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Katacine as a CLEC-2 Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Katacine, a novel, non-protein agonist for the C-type lectin-like receptor 2 (CLEC-2). CLEC-2 is a key platelet receptor involved in thromboinflammation, making it a significant target for therapeutic development. This document details the identification, mechanism of action, and experimental investigation of this compound's interaction with CLEC-2, offering valuable insights for researchers in platelet biology and drug discovery.

Introduction to this compound and CLEC-2

The C-type lectin-like platelet receptor, CLEC-2, plays a crucial role in thromboinflammatory diseases with a minimal role in hemostasis, making it an attractive target for antiplatelet therapies that may have a reduced risk of bleeding.[1][2][3][4][5] Endogenous ligands for CLEC-2 include the transmembrane protein podoplanin and the iron-containing porphyrin hemin.[1][2][3][4] Exogenous ligands, such as the snake venom protein rhodocytin, have been instrumental in understanding CLEC-2's function.[1][2][3][4][6][7]

This compound has been identified as a novel, small-molecule-based ligand of CLEC-2.[1][2] It is a proanthocyanidin, specifically a mixture of polymers, extracted from plants of the Polygonaceae (knotweed) family.[1][8] Unlike some small molecules that might act as inhibitors, this compound functions as a platelet agonist, inducing platelet aggregation through its interaction with CLEC-2.[1][2] This discovery presents a new tool for probing CLEC-2 function and a potential starting point for the development of novel therapeutics.

Biochemical and Biophysical Characterization

This compound is not a single molecular entity but rather a mixture of proanthocyanidin polymers of varying sizes.[1][4] The basic monomeric unit is flavan-3-ol.[1] Mass spectrometry has revealed that the minimum size of this compound that interacts with CLEC-2 is a trimer, with a molecular weight of approximately 914 Da.[1] The polymeric nature of this compound is thought to be crucial for its agonist activity, as multivalent ligands are known to activate CLEC-2.[1]

Molecular docking studies have been performed to predict the binding interaction between this compound and CLEC-2. These computational analyses suggest that this compound binds to a positively charged surface on the extracellular domain of CLEC-2 that is rich in arginine residues (Arg-107, Arg-118, Arg-152, Arg-157).[1] This is the same binding site utilized by the known ligands podoplanin and rhodocytin.[1] Additionally, a potential allosteric binding site involving residues Asn-194 and Ser-166 has been proposed.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound's interaction with CLEC-2.

Table 1: Predicted Binding Affinities of this compound to CLEC-2

| Binding Site on CLEC-2 | Predicted Binding Energy (kcal/mol) |

| Canonical Site (Arginine-rich) | -6.6 |

| Potential Allosteric Site | -6.9 |

| Data from molecular docking studies using AutoDock Vina.[1] |

Table 2: this compound-Induced Phosphorylation of CLEC-2 Signaling Pathway Components

| Protein | Fold Increase in Phosphorylation (this compound 10 µM vs. Vehicle) | Fold Increase in Phosphorylation (Rhodocytin 100 nM vs. Vehicle) |

| CLEC-2 | 6.6 ± 4.6 | 6.1 ± 4.6 |

| Syk (Y525/526) | 4.5 ± 0.9 | 4.5 ± 1.0 |

| LAT (Y200) | 18.8 ± 5.9 | 41.5 ± 4.5 |

| Data are presented as mean ± SD from four independent experiments.[1] |

Signaling Pathway of this compound-Mediated CLEC-2 Activation

This compound activates platelets through a Src- and Syk-dependent signaling cascade that is initiated by the phosphorylation of CLEC-2.[1][2][4] Upon binding of multimeric this compound to CLEC-2, Src and Syk kinases are activated, leading to the phosphorylation of a single YxxL motif (hemITAM) in the cytoplasmic tail of CLEC-2.[1] This phosphorylation event facilitates the binding of Syk's SH2 domains, leading to further downstream signaling.[1] Activated Syk then promotes the phosphorylation of downstream molecules, including the adapter protein LAT and Btk/Tec tyrosine kinases, ultimately resulting in the activation of PI 3-kinase and PLCγ2.[1]

Caption: CLEC-2 signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the study of this compound.

High-Throughput Screening (HTS) for CLEC-2 Ligands

A CLEC-2–podoplanin interaction assay was developed using ALPHA (Amplified Luminescent Proximity Homestead Assay) screen technology for high-throughput screening.[1][2][3][4] This assay identifies compounds that disrupt the interaction between CLEC-2 and its endogenous ligand, podoplanin.

Caption: High-Throughput Screening workflow to identify CLEC-2 ligands.

Platelet Aggregation Assay

Light transmission aggregometry was used to assess the effect of this compound on platelet aggregation.[1][2][3][4]

-

Platelet Preparation: Washed human platelets are prepared and resuspended to a concentration of 4 x 10⁸/mL.

-

Stimulation: Platelets are stimulated with various concentrations of this compound (e.g., 10 µM), a positive control (e.g., rhodocytin at 100 nM), or a vehicle control (e.g., 0.1% DMSO).

-

Inhibition Studies: To confirm the role of CLEC-2 and downstream kinases, platelets are pre-incubated with inhibitors such as the anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)'2 (10 µg/mL), the Syk inhibitor PRT-060318 (1 µM), or the Src inhibitor PP2 (20 µM) before stimulation with this compound.

-

Measurement: Platelet aggregation is monitored by measuring the increase in light transmission in an aggregometer at 37°C with stirring at 1,200 rpm.

Immunoprecipitation and Western Blotting for Phosphorylation Analysis

This protocol is used to determine the phosphorylation status of CLEC-2 and its downstream signaling proteins.[1][2][3][4]

-

Platelet Stimulation and Lysis:

-

Washed platelets (4 x 10⁸/mL) are stimulated with 10 µM this compound, 100 nM rhodocytin, or vehicle for 5 minutes at 37°C with stirring.

-

The reaction is stopped by adding 5x SDS buffer, and samples are boiled for 5 minutes.

-

For immunoprecipitation, lysis is performed with 2x NP-40 lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation (for CLEC-2 phosphorylation):

-

Whole lysates are precleared with Gamma bind Plus Sepharose.

-

Lysates are incubated with 2 µg of AYP1 antibody for 30 minutes.

-

Lysate-antibody complexes are then incubated for 60 minutes with Gamma bind Plus Sepharose.

-

Immunoprecipitated proteins are resuspended in SDS lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Proteins from whole lysates or immunoprecipitates are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% (w/v) BSA in TBS-Tween.

-

The membrane is incubated with primary antibodies against phosphorylated proteins (e.g., anti-phosphotyrosine 4G10, anti-phospho-Syk Y525/526, anti-phospho-LAT Y200).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Caption: Workflow for phosphorylation analysis by Western Blot.

Computational Binding-Site Prediction

Molecular docking was performed to predict the binding site of this compound on CLEC-2.[1][2][3][4]

-

Software: AutoDock Vina and AutoDock Tools (ADT) are used for protein and ligand preparation and for performing the docking simulation. PyMOL is used for visualization and analysis.

-

Protein Structure: The 3D crystal structure of the extracellular domain of human CLEC-2 (PDB: 2C6U) is obtained from the RCSB Protein Data Bank.

-

Ligand Structure: The 3D structure of this compound (as a trimer) is generated using software such as ChemDraw.

-

Docking Simulation: Grid boxes are set up to cover the entire extracellular domain of CLEC-2 to allow for blind docking. The simulation is run to predict the most favorable binding poses and estimate the binding energy.

Conclusion and Future Directions

This compound represents the first identified exogenous, small-molecule-based agonist of the platelet receptor CLEC-2.[1] Its discovery confirms that proanthocyanidin polymers can act as ligands for CLEC-2 and provides a valuable chemical tool for studying CLEC-2 signaling and function. The elucidation of its binding mode and signaling pathway offers a foundation for the rational design of more potent and specific modulators of CLEC-2. Future research may focus on synthesizing and testing individual oligomers of this compound to determine the optimal size for agonist activity, as well as exploring the therapeutic potential of targeting the this compound binding site for the development of novel anti-thromboinflammatory drugs.

References

- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist-MedSci.cn [medsci.cn]

- 6. Crystal structure of rhodocytin, a ligand for the platelet-activating receptor CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | TargetMol [targetmol.com]

Katacine: A Novel Proanthocyanidin-Based Platelet Agonist Targeting CLEC-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of Katacine, a novel platelet agonist. This compound, a mixture of proanthocyanidin polymers, has been identified as a new ligand for the C-type lectin-like receptor 2 (CLEC-2), a key player in thromboinflammation. This document details the experimental methodologies employed in its discovery, presents quantitative data on its activity, and illustrates its mechanism of action through detailed signaling pathways.

Introduction to this compound

This compound is a recently identified nonprotein ligand for the platelet receptor CLEC-2.[1] It was discovered through a high-throughput screening of 5,016 compounds from a European Union-open screen library aimed at identifying novel small-molecule ligands for CLEC-2.[1][2][3] Chemically, this compound is a proanthocyanidin extracted from the Polygonaceae family of flowering plants, also known as the knotweed family.[4] It exists as a mixture of polymers of varying sizes, with the smallest identified form being a trimer.[3][4]

Unlike many small molecules that act as inhibitors, this compound was found to be an agonist of CLEC-2, inducing platelet aggregation.[4] This discovery is significant as it provides a new tool for understanding CLEC-2 activation and suggests a novel scaffold for the development of therapeutic agents targeting this receptor.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

| Parameter | Value/Observation | Reference |

| Platelet Aggregation | Induces platelet aggregation at concentrations of 0.1-10 µM | --INVALID-LINK--[5] |

| CLEC-2 Phosphorylation | 6.6 ± 4.6-fold increase relative to vehicle control | --INVALID-LINK--[4] |

| Rhodocytin-induced CLEC-2 Phosphorylation | 6.1 ± 4.6-fold increase relative to vehicle control | --INVALID-LINK--[4] |

| Inhibition of Aggregation | Inhibited by anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)'2 | --INVALID-LINK--[1][2][3][4] |

| Inhibited by Src inhibitor PP2 (20 µM) and Syk inhibitor PRT-060318 (1 µM) | --INVALID-LINK--[5] | |

| Chemical Nature | Mixture of proanthocyanidin polymers | --INVALID-LINK--[2][3][4] |

| Minimum size identified as a trimer (~914 Da) | --INVALID-LINK--[4] |

Experimental Protocols

The following sections detail the key experimental methodologies used in the discovery and characterization of this compound.[1][2]

High-Throughput Screening (HTS) for CLEC-2 Ligands

-

Assay Principle: An ALPHA (Amplified Luminescent Proximity Homestead Assay) screen was developed to identify compounds that disrupt the interaction between CLEC-2 and its endogenous ligand, podoplanin.[1][2]

-

Procedure:

-

Recombinant human CLEC-2 and podoplanin were used.

-

A library of 5,016 small molecules was screened.

-

The assay measures the proximity of donor and acceptor beads, which is disrupted by compounds that interfere with the CLEC-2-podoplanin interaction.

-

This compound was identified as a hit from this screen.

-

Platelet Aggregation Assays

-

Method: Light Transmission Aggregometry (LTA) was used to measure platelet aggregation.[1][2]

-

Procedure:

-

Platelet suspensions were placed in an aggregometer cuvette with a stir bar.

-

A baseline light transmission was established.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, was recorded over time.

Immunoprecipitation and Western Blotting for Protein Phosphorylation

-

Objective: To determine if this compound induces the phosphorylation of CLEC-2 and downstream signaling proteins.[1][2]

-

Procedure:

-

Washed platelets were stimulated with this compound or a vehicle control.

-

The platelets were lysed to extract cellular proteins.

-

CLEC-2 was immunoprecipitated from the lysate using a specific antibody.

-

The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane was probed with antibodies specific for phosphorylated tyrosine residues to detect the phosphorylation of CLEC-2 and other signaling proteins like Syk.

-

Mass Spectrometry for a Polymeric Nature Analysis

-

Purpose: To determine the chemical nature and size of this compound.[1][2]

-

Methodology:

-

10 µM of this compound was resuspended in 200 mM ammonium acetate.[3][4]

-

The sample was injected into a High-Performance Liquid Chromatography (HPLC) system for separation.[3][4]

-

The separated components were then analyzed by an Orbitrap mass spectrometer in intact protein mode to determine their mass-to-charge ratio and thus their molecular weight.[3][4]

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in platelets and the general experimental workflow for its characterization.

Caption: Signaling pathway of this compound-induced platelet aggregation.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound as a novel CLEC-2 agonist represents a significant advancement in the field of platelet biology and thromboinflammation research.[1][4] Its unique proanthocyanidin structure and agonistic activity provide a valuable chemical tool for probing the intricacies of CLEC-2 signaling.[4] Further investigation into the structure-activity relationship of this compound and its polymeric forms may lead to the development of novel therapeutics, including potentially more potent agonists or the generation of antagonists based on its chemical scaffold, for the treatment of thromboinflammatory diseases.[4]

References

- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Katacine: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Katacine, a natural product isolated from Polygonum coriarium, is a complex mixture of A-type proanthocyanidin polymers.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique compound. This document details its physicochemical characteristics, provides established experimental protocols for its analysis, and describes its known mechanisms of action, including its role as a platelet agonist through C-type lectin-like receptor 2 (CLEC-2) activation and its reported antihypoxic properties.

Chemical Structure and Properties

This compound is not a single molecular entity but rather a heterogeneous mixture of polymeric A-type proanthocyanidins with varying degrees of polymerization.[1] The fundamental structural unit is a flavan-3-ol monomer. These monomers are linked together through characteristic A-type linkages, which involve both a C-C bond and an ether bond between the constituent units.

General Structure

The basic monomeric unit of this compound has the molecular formula C₁₅H₁₃O₇. The polymers are formed from these units, with the smallest identified oligomer being a trimer.[2]

Physicochemical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. Proanthocyanidins, in general, are soluble in polar solvents like water, methanol, and ethanol, and exhibit strong UV absorption around 280 nm due to their phenolic nature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Source | Polygonum coriarium | [1] |

| Chemical Class | A-type Proanthocyanidin Polymers | [1] |

| CAS Number | 135151-34-7 | |

| Monomer Molecular Formula | C₁₅H₁₃O₇ | |

| Trimer Molecular Formula | C₄₅H₃₈O₂₁ | [3] |

| Trimer Molecular Weight | ~914.8 g/mol | [3] |

| Appearance | Powder | |

| Melting Point | 290-300 °C | |

| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) | |

| UV Maximum Absorption (λmax) | ~280 nm |

Biological Activity

This compound exhibits significant biological activity, most notably as a platelet agonist through the activation of the C-type lectin-like receptor 2 (CLEC-2). It has also been reported to possess antihypoxic properties.

Platelet Aggregation via CLEC-2 Signaling

This compound has been identified as a novel, non-protein ligand for CLEC-2, a key receptor in thromboinflammation.[4] The binding of this compound to CLEC-2 induces platelet aggregation. This activation is dependent on Src and Syk kinases, leading to the phosphorylation of downstream signaling proteins.[4]

The binding of this compound to the extracellular domain of CLEC-2 initiates a signaling cascade within the platelet. This leads to the phosphorylation of the YxxL motif in the cytoplasmic tail of CLEC-2 by Src family kinases. This phosphorylation event recruits and activates Syk kinase, which in turn phosphorylates downstream effector molecules, including Linker for Activation of T-cells (LAT). This ultimately results in platelet activation and aggregation.

Caption: CLEC-2 signaling pathway activated by this compound.

Antihypoxic Activity

This compound has demonstrated antihypoxic effects, suggesting a protective role against oxygen deprivation.[1] The underlying mechanism is believed to be linked to its antioxidant properties. Proanthocyanidins are potent antioxidants, and this activity likely contributes to the protective functions of this compound under hypoxic conditions by mitigating oxidative stress.

Experimental Protocols

This section provides detailed methodologies for the extraction, characterization, and biological evaluation of this compound.

Extraction and Purification of this compound from Polygonum coriarium

This protocol is adapted from general methods for the extraction of proanthocyanidins from Polygonum species.

-

Extraction:

-

Air-dried and powdered plant material of Polygonum coriarium is extracted with an 80% aqueous acetone solution at room temperature with continuous stirring for 24 hours.

-

The mixture is filtered, and the solid residue is re-extracted under the same conditions.

-

The filtrates are combined, and the acetone is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution is washed with hexane to remove lipids and chlorophyll.

-

The aqueous phase is then extracted sequentially with ethyl acetate. The ethyl acetate fractions containing the proanthocyanidins are combined.

-

-

Purification:

-

The combined ethyl acetate extracts are concentrated under reduced pressure.

-

The concentrated extract is loaded onto a Sephadex LH-20 column pre-equilibrated with ethanol.

-

The column is first washed with ethanol to remove low molecular weight phenolic compounds.

-

The proanthocyanidin fraction (this compound) is then eluted with an acetone:water (7:3, v/v) mixture.

-

The collected fractions are concentrated under reduced pressure and then lyophilized to obtain the purified this compound powder.

-

Structural Characterization

-

System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A linear gradient from 5% to 40% B over 40 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Sample Preparation: Purified this compound is dissolved in the initial mobile phase composition.

-

Instrument: Bruker Avance 500 MHz spectrometer or equivalent.

-

Solvent: Deuterated methanol (CD₃OD) or acetone-d₆.

-

Experiments:

-

¹H NMR: To observe the proton signals of the aromatic and aliphatic regions.

-

¹³C NMR: To identify the carbon skeleton and the characteristic signals of the A-type linkage.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the structural features of the proanthocyanidin polymers.

-

Biological Assays

-

Platelet Preparation: Washed human platelets are prepared from fresh whole blood collected in acid-citrate-dextrose.

-

Assay: Platelet aggregation is measured using a light transmission aggregometer.

-

Procedure:

-

Washed platelets (2 x 10⁸ platelets/mL) are placed in the aggregometer cuvettes and stirred at 37°C.

-

A baseline of light transmission is established.

-

This compound (at desired concentrations, e.g., 1-30 µM) is added, and the change in light transmission is recorded for at least 5 minutes.[5]

-

The extent of aggregation is expressed as the maximum percentage change in light transmission.

-

-

Platelet Stimulation and Lysis:

-

Washed platelets (4 x 10⁸/mL) are stimulated with this compound (e.g., 10 µM) or a vehicle control for 5 minutes at 37°C with stirring.

-

The stimulation is stopped by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation of CLEC-2:

-

The platelet lysates are incubated with an anti-CLEC-2 antibody overnight at 4°C.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

The beads are washed, and the immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

The proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against phosphotyrosine to detect phosphorylated CLEC-2.

-

For downstream signaling, whole cell lysates are used, and membranes are probed with antibodies against phosphorylated Syk and LAT.

-

After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

-

Caption: General experimental workflow for this compound.

Conclusion

This compound represents a complex but promising natural product with well-defined platelet-activating properties and potential antihypoxic effects. Its unique polymeric A-type proanthocyanidin structure presents both challenges and opportunities for drug development. The methodologies outlined in this guide provide a framework for the consistent extraction, characterization, and biological evaluation of this compound, facilitating further research into its therapeutic applications. Future studies should focus on elucidating the precise structure-activity relationships of the different polymeric forms of this compound and further exploring the molecular mechanisms underlying its antihypoxic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. The cellular and molecular basis of health benefits of grape seed proanthocyanidin extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antidiabetic Activity of Proanthocyanidins from Fagopyrum dibotrys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Proanthocyanidin Katacine: A Novel Platelet Agonist Targeting CLEC-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Katacine, a natural product derived from the Polygonaceae family of flowering plants, has been identified as a mixture of A-type proanthocyanidin polymers.[1][2] Recent research has illuminated its role as a novel, non-protein ligand for the C-type lectin-like receptor 2 (CLEC-2), a key receptor in platelet activation and thromboinflammation.[3][4][5] This technical guide provides a comprehensive overview of the proanthocyanidin nature of this compound, its mechanism of action as a platelet agonist, and detailed experimental protocols for its study.

Chemical Nature and Structure of this compound

This compound is characterized as a heterogeneous mixture of A-type proanthocyanidin polymers of varying sizes.[1][2] Proanthocyanidins, also known as condensed tannins, are complex flavonoids formed from the polymerization of flavan-3-ol monomeric units.[6][7] The basic structural unit of this compound is flavan-3-ol (C₁₅H₁₄O₇).[8] Mass spectrometry analysis has revealed that this compound exists as a mixture of oligomers, with the smallest identifiable form being a trimer (approximate molecular weight of 914 Da).[8][9] The presence of tetramers, pentamers, hexamers, and even larger polymers up to dodecamers has also been detected.[8][9]

The polymeric and planar structure of these proanthocyanidins, coupled with their negative charge, is thought to be crucial for their biological activity, facilitating interaction with positively charged residues on target proteins.[10]

Physicochemical Properties of this compound (Trimer)

| Property | Value | Source |

| Molecular Formula | C₄₅H₃₈O₂₁ | PubChem |

| Molecular Weight | 914.8 g/mol | PubChem |

| IUPAC Name | (2R,3R,4S)-2-(3,4,5-trihydroxyphenyl)-4-[(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | PubChem |

Biological Activity: this compound as a Platelet Agonist

This compound has been identified as a novel agonist for the platelet receptor CLEC-2.[3][4][5] CLEC-2 plays a significant role in thromboinflammation, a process at the intersection of thrombosis and inflammation, while having a lesser role in normal hemostasis.[3][4] The activation of CLEC-2 by this compound initiates a signaling cascade that leads to platelet aggregation.[3][5]

Mechanism of Action: CLEC-2 Signaling Pathway

The binding of this compound to CLEC-2 induces the phosphorylation of the receptor, which is mediated by Src and Syk kinases.[3] This initial phosphorylation event triggers a downstream signaling cascade, leading to the phosphorylation of key signaling proteins such as LAT (Linker for Activation of T-cells), culminating in platelet activation and aggregation. The platelet aggregation induced by this compound can be inhibited by antibodies targeting CLEC-2, confirming its receptor-specific action.[3][4]

Quantitative Data

The following tables summarize the key quantitative findings from the study by Morán et al. (2022).

Effect of this compound on Protein Phosphorylation

| Protein | Treatment | Fold Increase in Phosphorylation (Mean ± SD) |

| CLEC-2 | 10 µM this compound | 6.6 ± 4.6 |

| Syk (Y525/526) | 10 µM this compound | 4.5 ± 0.9 |

| LAT (Y200) | 10 µM this compound | 18.8 ± 5.9 |

Data presented as fold increase relative to vehicle control.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the proanthocyanidin nature and biological activity of this compound.

High-Throughput Screening (HTS) for CLEC-2 Ligands (ALPHA Screen Assay)

Objective: To identify small molecule ligands that interact with the CLEC-2 receptor.

Principle: The Amplified Luminescent Proximity Homogeneous Assay (ALPHA) screen is a bead-based assay used to study biomolecular interactions. In the context of this compound, it was used to screen for compounds that disrupt the interaction between CLEC-2 and its known ligand, podoplanin.

Materials:

-

384-well white OptiPlates

-

Biotinylated CLEC-2

-

Acceptor beads conjugated to an anti-CLEC-2 antibody

-

Streptavidin-coated donor beads

-

Test compounds (e.g., this compound)

-

ALPHA Screen buffer (e.g., PBS with 1% Tween 20 and 1% BSA)

-

An ALPHA Screen-compatible plate reader

Protocol:

-

In a 384-well OptiPlate, add the biotinylated CLEC-2, acceptor beads, and the test compound (this compound) in ALPHA Screen buffer.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding.

-

Add streptavidin-coated donor beads to the wells.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 30 minutes).

-

Read the plate on an EnSpire™ Alpha plate reader (or similar) using the ALPHA Screen protocol. The signal is generated when the donor and acceptor beads are in close proximity, indicating an interaction. A decrease in signal suggests that the test compound has disrupted the interaction.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the extent of platelet aggregation induced by this compound.

Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the suspension decreases, allowing more light to pass through.

Materials:

-

Fresh human whole blood collected in sodium citrate tubes

-

Centrifuge

-

Light transmission aggregometer

-

Platelet agonists (e.g., this compound, ADP, collagen)

-

Saline (as a negative control)

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge fresh whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

-

Assay Procedure:

-

Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Use PPP to calibrate the aggregometer to 100% light transmission (representing complete aggregation). Use PRP to set the 0% transmission baseline.

-

Add the test compound (this compound at various concentrations) or a control (saline) to the PRP.

-

Record the change in light transmission over a set period (e.g., 5-10 minutes) to measure the rate and extent of platelet aggregation.

-

Analysis of Protein Phosphorylation (Immunoprecipitation and Western Blotting)

Objective: To determine if this compound induces the phosphorylation of CLEC-2 and downstream signaling proteins.

Principle: This method involves isolating the protein of interest (CLEC-2) from a cell lysate using a specific antibody (immunoprecipitation) and then detecting its phosphorylation status, along with other proteins in the whole lysate, using phosphospecific antibodies via western blotting.

Materials:

-

Washed platelets

-

Lysis buffer containing phosphatase inhibitors

-

Antibody specific for CLEC-2 for immunoprecipitation

-

Primary antibodies specific for phosphorylated forms of CLEC-2, Syk, and LAT

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Protocol:

-

Platelet Stimulation and Lysis:

-

Stimulate washed platelets with this compound (e.g., 10 µM), a positive control (e.g., rhodocytin), or a vehicle control (e.g., DMSO) for a specified time.

-

Lyse the platelets using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Immunoprecipitation (for CLEC-2):

-

Incubate the platelet lysate with an anti-CLEC-2 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the proteins from the whole cell lysate and the immunoprecipitated samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

-

Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins (p-CLEC-2, p-Syk, p-LAT).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities to determine the fold change in phosphorylation.

-

Characterization of this compound's Polymeric Nature (Mass Spectrometry)

Objective: To determine the size and polymeric composition of this compound.

Protocol:

-

A solution of this compound (e.g., 10 µM in 200 mM ammonium acetate) is injected into a high-performance liquid chromatography (HPLC) system for separation.

-

The eluent is then introduced into an Orbitrap mass spectrometer using electrospray ionization (ESI) in intact protein mode.

-

The mass spectrometer is operated to acquire mass spectra of the different polymeric species of this compound present in the sample.

-

The resulting mass spectra are analyzed to identify the masses of the various oligomers (trimers, tetramers, etc.) based on the mass of the flavan-3-ol monomer.

Prediction of Binding Site (Molecular Docking)

Objective: To predict the binding site of this compound on the CLEC-2 receptor.

Protocol:

-

The 3D crystal structure of the extracellular domain of human CLEC-2 is obtained from a protein data bank (e.g., PDB: 2C6U).

-

A 3D structure of a this compound oligomer (e.g., a trimer) is generated using chemical drawing software.

-

Molecular docking is performed using software such as AutoDock Vina. A grid box is defined to cover the entire extracellular domain of CLEC-2.

-

The software predicts the most likely binding poses of this compound on CLEC-2 and calculates the binding energy for each pose.

-

The results are analyzed to identify the amino acid residues on CLEC-2 that are predicted to interact with this compound.

Conclusion

This compound represents a novel class of platelet agonists with a well-defined proanthocyanidin structure. Its ability to activate platelets through the CLEC-2 receptor provides a valuable tool for studying the intricacies of CLEC-2 signaling in thromboinflammation. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential and applications of this compound and other proanthocyanidin-based compounds.

References

- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 2. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [en.bio-protocol.org]

- 3. AlphaScreen assay [bio-protocol.org]

- 4. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]

- 5. plateletservices.com [plateletservices.com]

- 6. tandfonline.com [tandfonline.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]

- 9. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Katacine: A Technical Guide to its Origin, Bioactivity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Katacine is a naturally derived polyphenolic compound identified as a novel ligand and agonist for the C-type lectin-like receptor 2 (CLEC-2), a key receptor in platelet activation and thromboinflammation.[1][2][3] It is a complex mixture of A-type proanthocyanidin polymers at various stages of polymerization.[4] Sourced from the plant Polygonum coriarium, of the Polygonaceae family, this compound has demonstrated significant bioactivity, including antihypoxic properties and the ability to induce platelet aggregation through the CLEC-2 signaling pathway.[1][4][5] This document provides a comprehensive overview of this compound, its origins, mechanism of action, and the experimental protocols utilized in its characterization.

Origin and Source

This compound is isolated from Polygonum coriarium, a plant belonging to the Polygonaceae family.[4][5] It is characterized as a mixture of A-type proanthocyanidin polymers.[4] Proanthocyanidins are a class of flavonoids abundant in many plants. The specific composition of this compound consists of polymers of varying sizes, with the basic monomeric unit being flavan-3-ol.[6][7] Mass spectrometry analysis has identified oligomers ranging from trimers to larger polymers within the mixture.[6][7]

Physicochemical Properties

This compound is a solid, white compound with a molecular formula represented as (C₁₅H₁₃O₇)-[C₁₅H₁₂O₇]n-(C₁₅H₁₃O₇).[4][5] It is soluble in water and 40% ethanol.[5] The polymeric nature of this compound results in a range of molecular weights, with a trimer having a mass of approximately 914 Da.[6][7]

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Source |

| Molecular Formula | (C₁₅H₁₃O₇)-[C₁₅H₁₂O₇]n-(C₁₅H₁₃O₇) | [4][5] |

| CAS Number | 135151-34-7 | [4] |

| Appearance | White solid | [4] |

| Solubility | Water, 40% Ethanol | [5] |

| Source | Polygonum coriarium | [4][5] |

| Chemical Class | A-type Proanthocyanidin Polymer | [4] |

| Primary Target | C-type lectin-like receptor 2 (CLEC-2) | [1] |

| Bioactivity | Platelet Agonist, Antihypoxic | [1][4] |

Mechanism of Action and Signaling Pathway

This compound has been identified as a novel nonprotein ligand for the platelet receptor CLEC-2.[1] CLEC-2 plays a significant role in thromboinflammation.[1][3] this compound acts as an agonist, inducing platelet aggregation by binding to CLEC-2.[1][8] This binding event initiates a downstream signaling cascade involving the phosphorylation of CLEC-2 and the activation of spleen tyrosine kinase (Syk) and Src family kinases.[1][2][3] This activation pathway is similar to that of other known CLEC-2 ligands.[6] The interaction is thought to occur at a positively charged surface on the CLEC-2 extracellular domain, which is rich in arginine residues.[8][9]

In addition to its effects on platelets, this compound also exhibits antihypoxic activity.[4][5] It achieves this by inhibiting oxygen consumption and suppressing the speed of electron transfer along the mitochondrial respiratory chain to molecular oxygen.[4][5]

Caption: this compound-induced CLEC-2 signaling pathway in platelets.

Experimental Protocols

The following are summaries of key experimental methodologies used in the study of this compound.

High-Throughput Screening (HTS) for CLEC-2 Ligands

A high-throughput screening assay was developed to identify novel small-molecule ligands for CLEC-2.[1]

-

Objective: To screen a compound library for molecules that disrupt the interaction between CLEC-2 and its endogenous ligand, podoplanin.[1][8]

-

Methodology: ALPHA (Amplified Luminescent Proximity Homestead Assay) screen technology was utilized.[1][3] This assay measures the interaction between biotinylated podoplanin bound to streptavidin donor beads and GST-tagged CLEC-2 bound to anti-GST acceptor beads. Disruption of this interaction by a compound results in a decrease in the luminescent signal.

-

Screening: A library of 5,016 compounds was screened, which led to the identification of this compound as a hit.[1][6]

Caption: High-throughput screening workflow for identifying CLEC-2 ligands.

Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) was used to evaluate the effect of this compound on platelet aggregation.[1][3]

-

Objective: To determine if this compound induces platelet aggregation.

-

Methodology:

-

Platelet-rich plasma (PRP) is prepared from whole blood.

-

A baseline light transmission through the PRP is established in an aggregometer.

-

This compound is added to the PRP sample.

-

As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The change in light transmission over time is recorded to quantify the extent and rate of aggregation.[1]

-

Immunoprecipitation and Western Blotting

This technique was used to assess the phosphorylation status of CLEC-2 and downstream signaling proteins upon this compound treatment.[1][2][3]

-

Objective: To determine if this compound induces phosphorylation of CLEC-2 and other signaling molecules like Syk.

-

Methodology:

-

Platelets are treated with this compound or a vehicle control.

-

The cells are lysed, and the protein of interest (CLEC-2) is immunoprecipitated using a specific antibody.

-

The immunoprecipitated proteins are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (Western blotting).

-

The membrane is probed with antibodies specific for phosphorylated tyrosine residues (e.g., 4G10) to detect phosphorylation.[2]

-

Results showed that this compound induced a significant increase in the phosphorylation of CLEC-2.[6]

-

Mass Spectrometry

Mass spectrometry was employed to determine the polymeric nature of this compound.[1][2]

-

Objective: To analyze the size and distribution of polymers in the this compound mixture.

-

Methodology:

-

A solution of this compound (e.g., 10 µM in 200 mM ammonium acetate) is injected into a high-performance liquid chromatography (HPLC) system for separation.[2][6]

-

The separated components are then introduced into an Orbitrap mass spectrometer via electrospray ionization.[2][6]

-

The mass-to-charge ratios of the ions are measured to determine the molecular weights of the different oligomers present in the sample.[6]

-

Applications and Future Directions

The discovery of this compound as a CLEC-2 agonist opens new avenues for research.[8] While it acts as an agonist, its proanthocyanidin structure provides an interesting scaffold for the development of novel, nonpolymeric CLEC-2 antagonists.[8][9] Such antagonists could have therapeutic potential as antithrombotic agents with a reduced risk of bleeding compared to current antiplatelet drugs.[2] Further research is needed to fully elucidate the binding site of this compound on CLEC-2 and to explore the structure-activity relationship of its polymeric components.[8][9]

References

- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]

- 4. This compound | TargetMol [targetmol.com]

- 5. latoxan.com [latoxan.com]

- 6. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. thieme-connect.com [thieme-connect.com]

Katacine's Role in Platelet Activation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Katacine, a proanthocyanidin mixture, has been identified as a novel, non-protein, small-molecule agonist of the C-type lectin-like receptor 2 (CLEC-2) on human platelets.[1][2][3] Its discovery has provided a new tool for probing the intricacies of CLEC-2 mediated platelet activation, a pathway implicated in thromboinflammation.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing the key quantitative data, detailing the experimental protocols used for its characterization, and visualizing the associated signaling cascades and workflows.

Introduction to this compound and CLEC-2

The C-type lectin-like receptor 2 (CLEC-2) is a key receptor on the surface of platelets.[3] While it plays a minor role in normal hemostasis, it is significantly involved in pathological conditions such as thromboinflammation.[2] CLEC-2 is activated by endogenous ligands like podoplanin, found on the surface of certain cancer cells and lymphatic endothelial cells, and exogenous ligands like the snake venom rhodocytin. The identification of this compound as the first small-molecule agonist for CLEC-2 offers a unique opportunity to study the activation of this receptor and to develop potential therapeutic agents.

Mechanism of Action of this compound

This compound induces platelet activation by directly binding to and activating CLEC-2.[1] This binding event initiates a downstream signaling cascade that is dependent on the activation of Src and Syk tyrosine kinases.[3] The activation of these kinases leads to the phosphorylation of a series of intracellular signaling proteins, culminating in platelet aggregation.[4]

Signaling Pathway

The binding of this compound to CLEC-2 triggers the phosphorylation of the CLEC-2 receptor itself. This phosphorylation event serves as a docking site for and subsequently activates Src and Syk tyrosine kinases.[3] Activated Syk then phosphorylates downstream adapter proteins, including the Linker for Activation of T cells (LAT). The signaling cascade continues, leading to the activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase Cγ2 (PLCγ2), which are crucial for the increase in intracellular calcium and the subsequent platelet aggregation.[4]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound's impact on platelet activation.

Table 1: Concentration-Dependent Platelet Aggregation Induced by this compound

| This compound Concentration (μM) | Platelet Aggregation (%) (Mean ± SD) |

| ≤ 5 | No response |

| 10 | 77.7 ± 9 |

| 30 | Maximal aggregation |

| Data from three independent experiments. |

Table 2: Effect of Inhibitors on this compound-Induced Platelet Aggregation

| Inhibitor | Concentration | Effect on Aggregation (10 μM this compound) |

| PP2 (Src inhibitor) | 20 μM | Complete block |

| PRT-060318 (Syk inhibitor) | 1 μM | Complete block |

| AYP1 F(ab)′2 (anti-CLEC-2 antibody) | 10 μg/mL | Partial reduction to 28.3% ± 2.6 |

| Data from three independent experiments. |

Table 3: Fold-Increase in Protein Phosphorylation in Response to 10 μM this compound

| Phosphorylated Protein | Fold-Increase vs. Vehicle (Mean ± SD) |

| CLEC-2 | 6.6 ± 4.6 |

| Syk (Y525/526) | 4.5 ± 0.9 |

| LAT (Y200) | 18.8 ± 5.9 |

| Data from four independent experiments. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the role of this compound in platelet activation.

Platelet Isolation from Whole Blood

This protocol describes the preparation of washed platelets for in vitro assays.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) tubes.

-

HEPES buffer.

-

Prostaglandin E1 (PGE1).

-

Apyrase.

-

Tyrode's buffer with 5 mM glucose and 3 mg/mL BSA.

Procedure:

-

Collect human whole blood into ACD tubes and mix gently.

-

Centrifuge the blood at 200 x g for 20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).

-

Carefully transfer the upper PRP layer to a new tube.

-

Add HEPES buffer in a 1:1 ratio to the PRP. To prevent platelet activation, add PGE1 to a final concentration of 1 µM.

-

Mix gently by inverting the tube.

-

Centrifuge at 100 x g for 15-20 minutes at room temperature with the brake off to pellet contaminating red and white blood cells.

-

Transfer the supernatant containing the platelets to a new tube.

-

Pellet the platelets by centrifuging at 800 x g for 15-20 minutes at room temperature with the brake off.

-

Discard the supernatant and gently wash the platelet pellet with Tyrode's buffer.

-

Carefully resuspend the pellet in Tyrode's buffer containing glucose, BSA, PGE1 (1 µM), and apyrase (0.2 U/mL). The final platelet concentration should be adjusted as needed for subsequent experiments (e.g., 2 x 10⁸ platelets/mL for aggregometry).

References

Downstream Signaling of Katacine Binding to CLEC-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling cascade initiated by the binding of Katacine to the C-type lectin-like receptor 2 (CLEC-2). This compound, a novel, non-protein ligand for CLEC-2, has been identified as a platelet agonist that activates platelets through a well-defined signaling pathway. This document outlines the key molecular events, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Core Signaling Pathway

This compound, a mixture of proanthocyanidin polymers, induces platelet activation by binding to CLEC-2, a key receptor in thromboinflammation.[1][2][3] This interaction triggers a signaling cascade that is strikingly similar to that of other CLEC-2 ligands like rhodocytin and the endogenous ligand podoplanin.[1][4] The signaling is initiated by the phosphorylation of a single YxxL motif, a hemi-immunoreceptor tyrosine-based activation motif (hemITAM), in the cytoplasmic tail of CLEC-2.[1][5] This event is mediated by Src family kinases.[1]

Following this initial phosphorylation, spleen tyrosine kinase (Syk) is recruited to the phosphorylated hemITAM and is subsequently activated.[1][5][6] Activated Syk then phosphorylates downstream signaling molecules, including Linker for Activation of T-cells (LAT) and Phospholipase C gamma 2 (PLCγ2).[1][4] The activation of PLCγ2 is a critical step that ultimately leads to platelet aggregation and degranulation.[1][4][5] The entire signaling cascade is dependent on the initial activation of both Src and Syk kinases.[1]

Below is a diagram illustrating the downstream signaling pathway of this compound binding to CLEC-2.

Caption: Downstream signaling cascade initiated by this compound binding to CLEC-2.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's interaction with CLEC-2.

Table 1: Binding Affinity of this compound to CLEC-2

| Parameter | Value | Method |

| Predicted Binding Energy | -6.6 kcal/mol | Molecular Docking (AutoDock Vina) |

| Predicted Allosteric Site Binding Energy | -6.9 kcal/mol | Molecular Docking (AutoDock Vina) |

| Data from a study which also notes that this compound may bind to Arg-117, Arg-118, Arg-152, and Arg-157 on the extracellular domain of CLEC-2, similar to rhodocytin and podoplanin.[1] |

Table 2: Phosphorylation of Key Signaling Proteins Induced by this compound

| Protein | Fold Increase in Phosphorylation (this compound 10 µM vs. Control) | Positive Control (Rhodocytin 100 nM) Fold Increase |

| CLEC-2 | 6.6 ± 4.6 | 6.1 ± 4.6 |

| Syk (Y525/526) | Marked Increase | Marked Increase |

| LAT (Y200) | Marked Increase | Marked Increase |

| Data represents the mean ± SD from four independent experiments.[1] |

Table 3: Effect of Inhibitors on this compound-Induced Platelet Aggregation

| Inhibitor | Target | Concentration | Effect on Aggregation (10 µM this compound) |

| PRT-060318 | Syk | 1 µM | Complete Blockade |

| PP2 | Src Family Kinases | 20 µM | Complete Blockade |

| AYP1 F(ab)'2 | CLEC-2 | 10 µg/mL | Partial Reduction (to 28.3% ± 2.6) |

| These results confirm the critical role of Src and Syk kinases in the signaling pathway.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is used to evaluate the ability of this compound to induce platelet aggregation.

Protocol:

-

Platelet Preparation:

-

Draw human blood into sodium citrate tubes.

-

Centrifuge at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).

-

Treat PRP with prostacyclin (0.1 µg/mL) and apyrase (2 U/mL).

-

Centrifuge at 1000 x g for 10 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a Tyrode's-HEPES buffer (134 mM NaCl, 0.34 mM Na2HPO4, 2.9 mM KCl, 12 mM NaHCO3, 20 mM HEPES, 1 mM MgCl2, 5 mM glucose, pH 7.3).

-

Adjust the platelet concentration to 2 x 10^8 platelets/mL.

-

-

Aggregation Measurement:

-

Pre-warm the washed platelet suspension to 37°C.

-

Place 250 µL of the platelet suspension into a cuvette with a stir bar in a light transmission aggregometer.

-

For inhibitor studies, pre-incubate the platelets with the inhibitor (e.g., PRT-060318, PP2, or AYP1 F(ab)'2) for a specified time.

-

Add this compound at the desired concentration (e.g., 0.1–10 µM) to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

-

Immunoprecipitation and Western Blotting for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of CLEC-2 and downstream signaling molecules.

Protocol:

-

Platelet Stimulation and Lysis:

-

Prepare washed platelets as described above (adjusting concentration to 4 x 10^8 platelets/mL).

-

Stimulate platelets with this compound (10 µM), a positive control (rhodocytin 100 nM), or a vehicle control (DMSO 0.1%) for a specified time at 37°C.

-

Lyse the platelets by adding an equal volume of 2x ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation (for CLEC-2):

-

Pre-clear the platelet lysates with protein G Sepharose beads.

-

Incubate the pre-cleared lysates with an anti-CLEC-2 antibody overnight at 4°C.

-

Add protein G Sepharose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the total platelet lysates or immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk (Y525/526), anti-phospho-LAT (Y200), or a general anti-phosphotyrosine antibody like 4G10).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein.

-

Below is a diagram illustrating a typical experimental workflow for investigating this compound-induced platelet activation.

References

- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CLEC-2 activates Syk through dimerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of CLEC-2 and Its Ligands in Thromboinflammation [frontiersin.org]

An In-depth Technical Guide on the Molecular Interactions Between Katacine and CLEC-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Katacine, a novel small-molecule ligand, and the C-type lectin-like receptor 2 (CLEC-2), a key platelet receptor. The discovery of this compound as a CLEC-2 agonist opens new avenues for understanding CLEC-2 activation and its role in thromboinflammation. This document summarizes the key quantitative data, details the experimental protocols used in its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of this compound's interaction with CLEC-2.

Table 1: Platelet Aggregation Response to this compound

| Concentration | Platelet Aggregation |

| ≤ 5 µM | No response |

| 10 µM | Maximal aggregation |

| 30 µM | Maximal aggregation |

Data extracted from a study on washed human platelets (2 x 10⁸ platelets/mL).[1]

Table 2: Inhibition of this compound-Induced Platelet Aggregation

| Inhibitor | Concentration | Effect on Aggregation |

| PRT-060318 (Syk inhibitor) | 1 µM | Complete blockade |

| PP2 (Src inhibitor) | 20 µM | Complete blockade |

| AYP1 F(ab)'2 (anti-CLEC-2) | 10 µg/mL | Partial reduction to 28.3% ± 2.6 |

This data highlights the dependence of this compound's activity on Src and Syk kinases and confirms its interaction with CLEC-2.[1]

Table 3: Phosphorylation of Signaling Proteins Induced by this compound

| Protein | Fold Increase in Phosphorylation (mean ± SD) |

| Syk (Y525/526) | 4.5 ± 0.9 |

| LAT (Y200) | 18.8 ± 5.9 |

| CLEC-2 | 6.6 ± 4.6 |

Results are relative to a vehicle control in platelet lysates stimulated with 10 µM this compound.[1]

Table 4: Predicted Binding Affinities of this compound to CLEC-2

| Binding Site | Predicted Binding Energy (kcal/mol) | Interacting Residues |

| Canonical Site | -6.6 | Arg-117, Arg-118, Arg-152, Arg-157 |

| Allosteric Site | -6.9 | Asn-194, Ser-166 |

Binding affinities were predicted using AutoDock Vina with the crystal structure of human CLEC-2 (PDB: 2C6U).[1]

Experimental Protocols

Detailed methodologies for the key experiments that characterized the interaction between this compound and CLEC-2 are provided below.

Light Transmission Aggregometry

This method was used to evaluate platelet aggregation in response to this compound.

-

Platelet Preparation: Washed platelets were prepared and maintained at a concentration of 2 x 10⁸ platelets/mL.

-

Stimulation: Platelets were stimulated with varying concentrations of this compound (0.1–10 µM).

-

Inhibition Studies: For inhibition assays, platelets were pre-treated with the Syk inhibitor PRT-060318 (1 µM), the Src inhibitor PP2 (20 µM), or the anti-CLEC-2 monoclonal antibody fragment AYP1 F(ab)'2 (10 µg/mL) before stimulation with 10 µM this compound.[1]

-

Measurement: Platelet aggregation was monitored by measuring the increase in light transmission at 37°C with stirring at 1,200 rpm.[1][2][3]

Immunoprecipitation and Western Blotting

These techniques were employed to assess the phosphorylation of CLEC-2 and downstream signaling proteins.

-

Platelet Lysis: Washed platelets (4 x 10⁸/mL) were stimulated with 10 µM this compound, 100 nM rhodocytin (positive control), or vehicle (DMSO 0.1%) for 5 minutes at 37°C with stirring. The reaction was stopped by adding 5x SDS buffer.[1]

-

Immunoprecipitation (for CLEC-2 phosphorylation):

-

Stimulated platelets were lysed with 2x NP-40 lysis buffer containing protease and phosphatase inhibitors.[1]

-

Whole lysates were precleared with Gamma bind Plus Sepharose.[1]

-

CLEC-2 was immunoprecipitated by incubating the lysate with 2 µg of AYP1 antibody, followed by incubation with Gamma bind Plus Sepharose.[1]

-

Immunoprecipitated proteins were resuspended in SDS lysis buffer.[1]

-

-

SDS-PAGE and Western Blotting:

-

Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Membranes were blocked with 5% (w/v) BSA in TBS-Tween.[1]

-

Membranes were incubated with primary antibodies against phosphorylated proteins (e.g., phospho-Syk, phospho-LAT) or a general anti-phosphotyrosine antibody (4G10 for immunoprecipitated CLEC-2).[1]

-

Following incubation with appropriate secondary antibodies, protein bands were visualized.

-

Computational Binding-Site Prediction

Molecular docking studies were performed to predict the binding site of this compound on CLEC-2.

-

Software: AutoDock Vina and AutoDock tools (ADT) were used for docking and protein preparation.[1][2]

-

Protein Structure: The three-dimensional crystal structure of the extracellular domain of human CLEC-2 (PDB: 2C6U) was obtained from the RCSB Protein Data Bank.[1][4]

-

Ligand Structure: The 3D structure of this compound (as a trimer, the minimum observed oligomeric size) was generated using ChemDraw software.[1]

-

Docking: Grid boxes covering the entire extracellular domain of CLEC-2 were used for the binding prediction.[1]

-

Analysis: Visualization and analysis of the binding poses were performed using PyMOL software.[1]

Mass Spectrometry

Mass spectrometry was used to determine the polymeric nature of this compound.

-

Sample Preparation: 10 µM of this compound was resuspended in 200 mM ammonium acetate buffer.[1]

-

Analysis: The sample was injected into an HPLC for separation and then electrosprayed into a Q-Exactive HF mass spectrometer for analysis in intact protein mode.[1]

-

Data Interpretation: The resulting mass spectra were analyzed to identify the different oligomeric species of this compound present in the mixture. The minimum size identified was a trimer (~914 Da), with larger oligomers up to dodecamers also detected.[1][5]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes involved in the study of this compound and CLEC-2.

Caption: CLEC-2 signaling pathway activated by this compound.

Caption: Experimental workflow for this compound's discovery and characterization.

References

- 1. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a new ligand of CLEC-2 that acts as a platelet agonist - CentAUR [centaur.reading.ac.uk]

- 3. This compound Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

The Influence of Epicatechin on Hemostasis and Thrombosis: A Technical Guide

Note to the Reader: The initial query for "Katacine" did not yield specific results for a compound with known effects on hemostasis and thrombosis. The most relevant scientific literature points to "Epicatechin," a flavonoid with well-documented impacts on these physiological processes. This technical guide will, therefore, focus on the effects of Epicatechin, assuming it to be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epicatechin, a flavan-3-ol found in sources such as cocoa, green tea, and various fruits, has demonstrated significant potential in modulating hemostasis and thrombosis. In vitro studies have revealed its multifaceted effects, including the inhibition of platelet aggregation, anticoagulant properties through the reduction of thrombin generation, and pro-fibrinolytic activity by enhancing clot lysis. These findings suggest that epicatechin may play a beneficial role in the prevention of cardiovascular diseases by attenuating thrombotic events. This technical guide provides a comprehensive overview of the current understanding of epicatechin's impact on hemostasis, including quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative effects of epicatechin on various aspects of hemostasis as reported in the scientific literature.

Table 1: Effect of Epicatechin on Platelet Aggregation [1]

| Agonist | Epicatechin Concentration (µM) | Maximal Aggregation Inhibition (%) |

| Adenosine Diphosphate (ADP) | 100 | 39 |

| Thrombin Receptor Activating Peptide (TRAP) | 100 | 48 |

| Epinephrine | 100 | 30 |

| Collagen | 100 | 30 |

Table 2: Effect of Epicatechin on Coagulation (Thrombin Generation) [1]

| Epicatechin Concentration (µM) | Endogenous Thrombin Potential (ETP) (nM·min) | % Reduction from Control |

| 0 (Control) | 1548 ± 241 | - |

| 1 | 1332 ± 230 | ~14 |

| 10 | Not specified | Not specified |

| 100 | Not specified | Not specified |

Table 3: Effect of Epicatechin on Fibrinolysis (Clot Lysis Time) [1]

| Epicatechin Concentration (µM) | Clot Lysis Time (CLT) Decrease (%) |

| 10 | 16 |

| 100 | 33 |

Key Signaling Pathways and Mechanisms of Action

Epicatechin exerts its effects on hemostasis through the modulation of several key signaling pathways. The primary mechanisms identified include the inhibition of platelet activation and aggregation, reduction of thrombin generation, and promotion of fibrinolysis.

Inhibition of Platelet Aggregation

Epicatechin has been shown to inhibit platelet aggregation induced by various agonists.[1] This inhibition is likely mediated through the interference with intracellular signaling cascades that follow receptor activation. For instance, the significant inhibition of ADP-induced aggregation suggests a potential modulation of the P2Y12 receptor signaling pathway, which is a key amplifier of platelet activation.

Anticoagulant Effect